molecular formula C19H13N3O4 B2740434 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1226450-91-4

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2740434
CAS No.: 1226450-91-4
M. Wt: 347.33
InChI Key: MSIINGWBXVISGR-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chromene moiety can enhance the binding affinity through additional hydrophobic interactions .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c1-11-20-19(26-22-11)12-6-8-13(9-7-12)21-18(24)17-10-15(23)14-4-2-3-5-16(14)25-17/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIINGWBXVISGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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